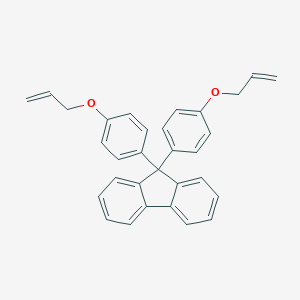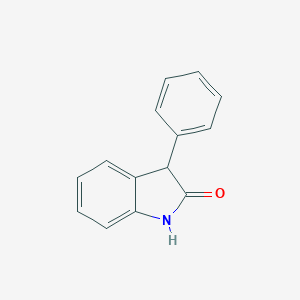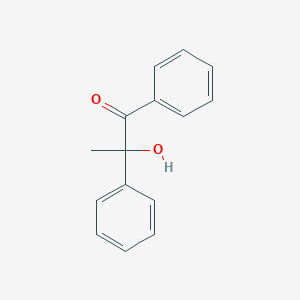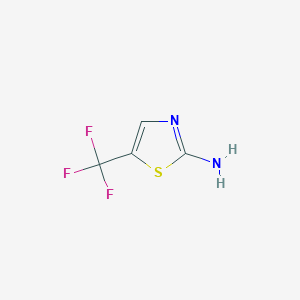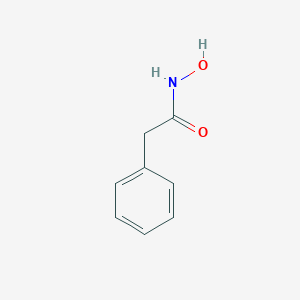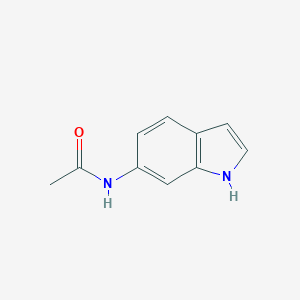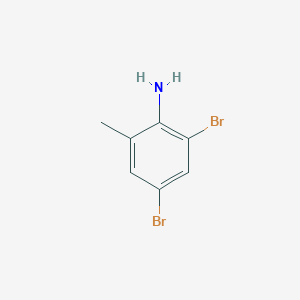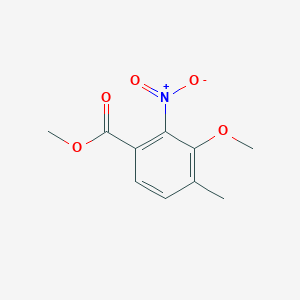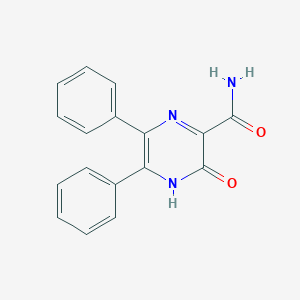
6-Phenylpiperidin-2-one
Vue d'ensemble
Description
6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO . It is a compound of interest due to its unique biochemical properties .
Synthesis Analysis
Piperidines, including 6-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 6-Phenylpiperidin-2-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C11H13NO/c13-11-8-4-7-10 (12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2, (H,12,13) .Chemical Reactions Analysis
Piperidine-containing compounds, such as 6-Phenylpiperidin-2-one, are key synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .Physical And Chemical Properties Analysis
6-Phenylpiperidin-2-one has a molecular weight of 175.23 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.099714038 g/mol . The topological polar surface area of the compound is 29.1 Ų .Applications De Recherche Scientifique
Drug Designing
Piperidines, including 6-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Various Piperidine Derivatives
6-Phenylpiperidin-2-one can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives, including 6-Phenylpiperidin-2-one, are being utilized as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers .
Antimicrobial Applications
Piperidine derivatives have been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains .
Analgesic Applications
Piperidine derivatives are being utilized as analgesic agents . They have shown effectiveness in pain management .
Anti-inflammatory Applications
Piperidine derivatives are being utilized as anti-inflammatory agents . They have shown effectiveness in managing inflammation .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in managing various psychiatric conditions .
Anticonvulsant Applications
4-Phenylpiperidin-2-one derivatives have been investigated for their potential use as anticonvulsant drugs . This suggests that 6-Phenylpiperidin-2-one may also have potential anticonvulsant applications .
Safety and Hazards
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
6-Phenylpiperidin-2-one is a derivative of piperidine . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological activities . The interaction of 6-Phenylpiperidin-2-one with its targets would result in changes at the molecular level, which could potentially lead to observable effects at the cellular or systemic level.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities . Therefore, it can be inferred that 6-Phenylpiperidin-2-one may also interact with multiple biochemical pathways, leading to downstream effects.
Result of Action
Given that piperidine derivatives are involved in various pharmacological activities , it can be inferred that 6-Phenylpiperidin-2-one may also have multiple effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
6-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYHFDURADIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344896 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpiperidin-2-one | |
CAS RN |
41419-25-4 | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic route to obtain 5-arylsulfanyl-6-phenylpiperidin-2-ones?
A1: 5-Arylsulfanyl-6-phenylpiperidin-2-ones can be synthesized via an electrophilic intramolecular cyclization reaction. This involves reacting cinnamylacetamides with arylsulfenyl chlorides. [, ] The selectivity of this reaction is influenced by steric hindrance on the amide. []
Q2: Are there alternative methods for the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones that avoid the use of salt additives?
A3: Yes, recent studies have explored the synthesis of 5-arylsulfanyl-6-phenylpiperidin-2-ones in the absence of salt additives. [] This modification to the synthetic procedure could offer advantages in terms of reaction efficiency and environmental impact.
Q3: Have any crystal structures of 6-phenylpiperidin-2-one derivatives been reported?
A4: Yes, the crystal structure of 1-benzyl-6-phenylpiperidin-2-one-5-carboxylic acid has been elucidated. Interestingly, this compound forms a non-stoichiometric channel inclusion complex with acetonitrile. [] This finding suggests potential applications in areas like separation science or material design.
Q4: Has the molecular structure of other 6-phenylpiperidin-2-one derivatives been characterized?
A5: The molecular structure of methyl 1-benzyl-6-phenylpiperidin-2-one-5-carboxylate has been successfully elucidated. [] This information contributes to the understanding of structure-property relationships in this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

